Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a chemical compound with the molecular formula C8H4O2 and a molecular weight of 132.1162 . It is characterized by a bicyclic structure that includes a fused ring system with two ketone groups at positions 7 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione can be achieved through a one-pot procedure starting from terminal aryl alkynes. This method involves the use of a rhodium(I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne and subsequent zipper annulation of the resulting gem-dihalide . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally include controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction could produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione exerts its effects involves interactions with molecular targets and pathways within a given system. For example, in oxidation reactions, the compound’s ketone groups may interact with oxidizing agents to form new bonds and structures. The specific pathways and targets depend on the context of the reaction and the desired outcome .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound is similar in structure but lacks the ketone groups at positions 7 and 8.
2-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione:
Uniqueness
This compound is unique due to its fused ring system with ketone functionalities, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYUUJYMWILSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213272 | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6383-11-5 | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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